molecular formula C28H27NaO3 B12294118 Adapalene (sodium salt)

Adapalene (sodium salt)

Cat. No.: B12294118
M. Wt: 434.5 g/mol
InChI Key: ZETRSPVFAAAMSF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Adapalene (sodium salt) is a third-generation synthetic retinoid primarily used in the treatment of acne vulgaris. It is known for its anti-comedogenic, comedolytic, and anti-inflammatory properties. Adapalene (sodium salt) is a potent retinoic acid receptor agonist, which makes it effective in modulating cellular differentiation, keratinization, and inflammatory processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adapalene (sodium salt) can be synthesized through a multi-step process starting from naphthoic acid derivativesThe final step involves the conversion of adapalene to its sodium salt form by reacting it with sodium hydroxide in a suitable solvent such as tetrahydrofuran (THF) and water .

Industrial Production Methods

Industrial production of adapalene (sodium salt) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the stability and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Adapalene (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids and other oxidized derivatives .

Scientific Research Applications

Adapalene (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

Adapalene (sodium salt) exerts its effects by binding to specific retinoic acid nuclear receptors (RARs), particularly RARβ and RARγ. This binding modulates gene expression, leading to changes in cellular differentiation, keratinization, and inflammatory responses. The compound’s anti-inflammatory properties are attributed to its ability to inhibit the activity of certain inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adapalene (sodium salt) is unique due to its superior stability and lower potential for irritation compared to other retinoids. It is also effective in combination with other acne treatments, such as benzoyl peroxide, enhancing its therapeutic efficacy .

Properties

Molecular Formula

C28H27NaO3

Molecular Weight

434.5 g/mol

IUPAC Name

sodium;6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate

InChI

InChI=1S/C28H28O3.Na/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28;/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30);/q;+1/p-1

InChI Key

ZETRSPVFAAAMSF-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)[O-])C45CC6CC(C4)CC(C6)C5.[Na+]

Origin of Product

United States

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